Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H7Br2NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dibromobenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often involve refluxing in methanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate
- Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-methylisoxazole-3-carboxylate
Uniqueness
Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other isoxazole derivatives that may have different substituents .
Properties
Molecular Formula |
C11H7Br2NO3 |
---|---|
Molecular Weight |
360.99 g/mol |
IUPAC Name |
methyl 5-(3,5-dibromophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7Br2NO3/c1-16-11(15)9-5-10(17-14-9)6-2-7(12)4-8(13)3-6/h2-5H,1H3 |
InChI Key |
IWAFKEIDIDIIPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.